molecular formula C21H22N4O3 B11209954 7-(2,5-Dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,5-Dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11209954
M. Wt: 378.4 g/mol
InChI Key: DCHAENMNCDJJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(2,5-DIMETHOXYPHENYL)-5-(4-ETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-5-(4-ETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions could target the triazole ring or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the triazole and aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Potential to act as a ligand for certain biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases, depending on its biological activity.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-5-(4-ETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2,4-Dimethoxyphenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of the 2,5-dimethoxyphenyl and 4-ethoxyphenyl groups in 7-(2,5-DIMETHOXYPHENYL)-5-(4-ETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be explored in various scientific and industrial applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H22N4O3/c1-4-28-15-7-5-14(6-8-15)18-12-19(25-21(24-18)22-13-23-25)17-11-16(26-2)9-10-20(17)27-3/h5-13,19H,4H2,1-3H3,(H,22,23,24)

InChI Key

DCHAENMNCDJJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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